4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide
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Overview
Description
The compound “4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity. The trifluoromethyl group (−CF3) attached to the phenyl ring can increase the stability and lipophilicity of the compound .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide bonds might be hydrolyzed under acidic or basic conditions. The trifluoromethyl group is generally quite stable but could potentially undergo reactions with very strong nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds containing benzamide and trifluoromethyl groups are likely to be relatively non-polar and may have a high degree of lipophilicity .Scientific Research Applications
Hormonal Male Contraception
- Background : The pharmacologic effects of this compound have been characterized in male rats as an animal model for hormonal male contraception .
Metabolite Analysis
- Metabolites : The compound undergoes metabolism, leading to the formation of specific metabolites.
Safety and Hazards
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials. The trifluoromethyl group is a common feature in many pharmaceutical drugs, suggesting that this compound could have potential medicinal applications .
properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)16-3-1-2-15(12-16)19(29)26-11-10-25-18(28)13-6-8-17(9-7-13)27-20(30)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,25,28)(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGAWVRTYTBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide |
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